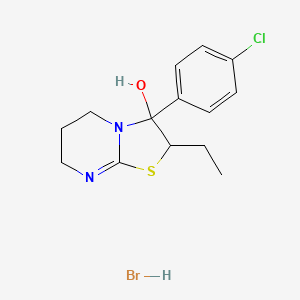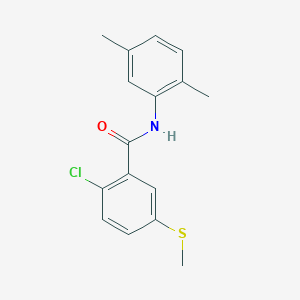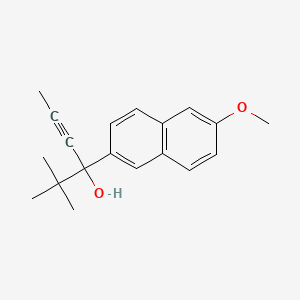
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL is a complex organic compound with a unique structure that includes a naphthyl group, a methoxy group, and a hexynol backbone
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL typically involves multiple steps, including the formation of the naphthyl group, the introduction of the methoxy group, and the construction of the hexynol backbone. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Naphthyl Group: This step often involves the use of naphthalene derivatives and various reagents to introduce the naphthyl group into the molecule.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Construction of the Hexynol Backbone: This step involves the formation of the hexynol structure through reactions such as alkylation, alkyne formation, and hydroxylation.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and its effects on disease pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL exerts its effects involves its interactions with molecular targets and pathways. These interactions can include binding to specific receptors, modulating enzyme activity, and affecting signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-hexyn-3-OL can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-pentyn-3-OL: This compound has a similar structure but with a pentynol backbone instead of a hexynol backbone.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-butyn-3-OL: This compound has a butynol backbone, making it shorter than the hexynol and pentynol analogs.
2,2-Dimethyl-3-(6-methoxy-2-naphthyl)-4-propyn-3-OL: This compound has a propynol backbone, making it the shortest among the similar compounds.
The uniqueness of this compound lies in its specific structure, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
67460-88-2 |
|---|---|
Molekularformel |
C19H22O2 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
3-(6-methoxynaphthalen-2-yl)-2,2-dimethylhex-4-yn-3-ol |
InChI |
InChI=1S/C19H22O2/c1-6-11-19(20,18(2,3)4)16-9-7-15-13-17(21-5)10-8-14(15)12-16/h7-10,12-13,20H,1-5H3 |
InChI-Schlüssel |
VJWHWSRWEJBESU-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-benzoyl-4-chlorophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950053.png)
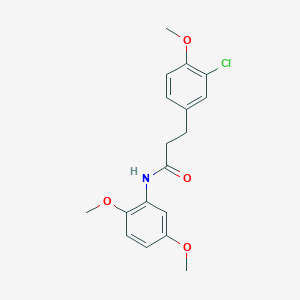
![9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11950071.png)
![2-[2-(Benzyloxy)ethoxy]ethyl acetate](/img/structure/B11950082.png)
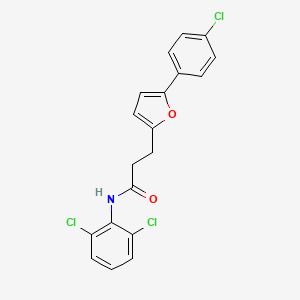
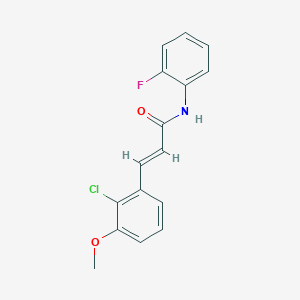




![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
